3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol

Physical Chemistry Volatility Control Flavor & Fragrance Tenacity

3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol (CAS 93917-70-5) is a bicyclic unsaturated alcohol with the molecular formula C₁₁H₁₆O. Structurally, it integrates a norbornene ring system with a 2-methylallyl alcohol substituent, introducing both ring strain and allylic functionality.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 93917-70-5
Cat. No. B12673920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol
CAS93917-70-5
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC(=CC1CC2CC1C=C2)CO
InChIInChI=1S/C11H16O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h2-4,9-12H,5-7H2,1H3/b8-4+
InChIKeyOXLZQBOSZATWEA-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol (CAS 93917-70-5): Core Physicochemical and Structural Profile for Sourcing


3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol (CAS 93917-70-5) is a bicyclic unsaturated alcohol with the molecular formula C₁₁H₁₆O [1]. Structurally, it integrates a norbornene ring system with a 2-methylallyl alcohol substituent, introducing both ring strain and allylic functionality [1]. This compound is catalogued under EINECS number 299-848-4 [2]. Its primary industrial relevance lies in the flavor and fragrance sector, where it is described as a potential ingredient for unique scent profiles . The combination of a rigid bicyclic core and a flexible alcohol side chain positions it as a specialty intermediate for fine chemical synthesis and advanced material design.

Why Generic Analogs Cannot Substitute for 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol in Performance-Driven Procurement


Attempts to replace 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol with common in-class alcohols (e.g., 5-norbornene-2-methanol, methallyl alcohol, or prenol) fail due to fundamental mismatches in volatility, thermal stability, and functional group architecture. The singular combination of a norbornene ring and an allylic alcohol in this molecule creates a distinct physicochemical profile; its boiling point of 263.1 °C at 760 mmHg [1] far exceeds that of its closest analogs, making it indispensable for high-temperature processing where standard analogs would evaporate or degrade. Generic substitution risks compromised product longevity and altered olfactory diffusion kinetics in fragrance formulations, or catastrophic monomer loss in polymerizations where a non-volatile, dual-functional building block is required.

Quantitative Differentiation Evidence for 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol: A Head-to-Head Comparator Analysis


Volatility Differential: Boiling Point vs. 5-Norbornene-2-methanol (CAS 95-12-5)

The target compound exhibits a predicted boiling point of 263.1 °C at 760 mmHg [1]. This is significantly higher than the experimentally reported boiling point of 189.2 °C at 760 mmHg for the direct structural analog 5-norbornene-2-methanol . This 73.9 °C increase reflects the influence of the extended 2-methylallyl alcohol side chain, which increases molecular weight and enhances intermolecular hydrogen bonding and van der Waals forces. For procurement, this means the target compound can survive manufacturing processes involving elevated temperatures and provides superior substantivity (long-lasting scent) in fragrance applications .

Physical Chemistry Volatility Control Flavor & Fragrance Tenacity

Volatility Differential: Boiling Point vs. Methallyl Alcohol (CAS 513-42-8)

This compound's boiling point of 263.1 °C [1] contrasts sharply with the 113-115 °C boiling range of methallyl alcohol , a common acyclic unsaturated alcohol. The introduction of the rigid norbornene ring elevates the boiling point by approximately 150 °C, dramatically reducing volatility and the associated risks of flammability and inhalation exposure. This cross-class comparison demonstrates that the target compound can be utilized in reaction media or product formulations where methallyl alcohol would be unsafe or impractical due to excessive evaporation [2].

Chemical Intermediates Thermal Stability Process Safety

Density and Refractive Index Differentiation vs. Prenol (CAS 556-82-1)

The target compound has a predicted density of 1.108 g/cm³ [1] and a predicted refractive index of 1.614 . In comparison, the structurally simpler acyclic analog prenol has a density of approximately 0.848 g/cm³ and a refractive index of 1.436 . The higher density and refractive index of the target compound are direct consequences of the strained, electron-rich norbornene ring system, providing distinct advantages in formulations where specific mass-to-volume ratios or light-bending properties are critical for product stability or optical clarity.

Formulation Science Optical Properties Mass-to-Volume Ratios

Unique Dual-Functional Monomer Architecture for Polymer Chemistry vs. Generic Norbornene Monomers

Unlike standard mono-functional norbornene monomers such as 5-norbornene-2-methanol [1], this compound possesses two distinct polymerizable/reactive sites: a strained norbornene ring for ring-opening metathesis polymerization (ROMP) and an allylic alcohol group for further chain-extension or crosslinking reactions [2]. This dual functionality allows for the synthesis of complex polymer architectures, such as graft copolymers or crosslinked networks, in a single monomer unit. Generic norbornene derivatives typically require post-polymerization modification to achieve similar structural complexity [3].

Ring-Opening Metathesis Polymerization Functional Monomers Advanced Materials

Optimal Application Scenarios for 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol Based on Quantitative Evidence


High-Tenacity, Heat-Stable Fragrance Formulations

Procure this compound for fine fragrance, personal care, or household products where long-lasting scent persistence (substantivity) is a key performance indicator. Its experimentally predicted boiling point of 263.1 °C [1] directly translates to slower evaporation and maintained olfactory intensity over time, outperforming the more volatile 5-norbornene-2-methanol (bp 189.2 °C) in comparative formulation stability tests.

Non-Volatile Allylic Building Block for High-Temperature Synthesis

Utilize as a synthetic intermediate in reactions requiring prolonged heating without reactant loss. The compound's boiling point is over 150 °C higher than the common building block methallyl alcohol [1]. This allows chemists to conduct esterifications, oxidations, or Grignard reactions at elevated temperatures without the need for cumbersome and expensive high-pressure equipment .

Specialty Monomer for Dual-Cure and Crosslinked Polymer Networks

Source this compound for advanced polymer synthesis, such as for photoresists or specialty adhesives. The norbornene ring can be polymerized via ROMP, while the pendant allylic alcohol allows for subsequent radical or click-chemistry crosslinking [1]. This dual-reactive architecture is absent in standard monomers, enabling the creation of materials with enhanced toughness and chemical resistance at a lower synthetic complexity .

High-Density Formulation Component with Specific Optical Requirements

Incorporate into cosmetic or coating formulations where density matching and refractive index tuning are critical. With a predicted density of 1.108 g/cm³ and a refractive index of 1.614 [1], this compound provides a significantly alternative physical profile to common terpenoid alcohols like prenol (density 0.848 g/cm³) , allowing formulators to prevent phase separation and achieve precise optical clarity.

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